Bis(3,3-dibromopropyl) phenylphosphonate
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Overview
Description
Bis(3,3-dibromopropyl) phenylphosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 3,3-dibromopropyl groups and a phenyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,3-dibromopropyl) phenylphosphonate typically involves the reaction of phenylphosphonic dichloride with 3,3-dibromopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{PhP(O)Cl}_2 + 2 \text{HOCH}_2\text{CHBrCH}_2\text{Br} \rightarrow \text{PhP(O)(OCH}_2\text{CHBrCH}_2\text{Br})_2 + 2 \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Bis(3,3-dibromopropyl) phenylphosphonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3,3-dibromopropyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonate group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidates, while oxidation reactions can produce phosphonic acids.
Scientific Research Applications
Bis(3,3-dibromopropyl) phenylphosphonate has several scientific research applications, including:
Flame Retardancy: It is used as a flame retardant in various materials, including plastics and textiles, due to its ability to inhibit combustion.
Material Science: The compound is utilized in the development of advanced materials with enhanced thermal stability and fire resistance.
Biological Studies: Research into its potential effects on biological systems, including its toxicity and environmental impact, is ongoing.
Industrial Applications: It is used in the manufacturing of flame-retardant coatings and additives for polymers.
Mechanism of Action
The mechanism by which Bis(3,3-dibromopropyl) phenylphosphonate exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the fire. The phosphonate group also contributes to the formation of a char layer, which acts as a barrier to further combustion.
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications.
Bis(2,3-dibromopropyl) phosphate: Shares structural similarities and is used in similar applications.
Uniqueness
Bis(3,3-dibromopropyl) phenylphosphonate is unique due to the presence of the phenyl group, which can influence its physical and chemical properties, such as solubility and thermal stability. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
63382-51-4 |
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Molecular Formula |
C12H15Br4O3P |
Molecular Weight |
557.83 g/mol |
IUPAC Name |
bis(3,3-dibromopropoxy)phosphorylbenzene |
InChI |
InChI=1S/C12H15Br4O3P/c13-11(14)6-8-18-20(17,19-9-7-12(15)16)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
InChI Key |
AAAYRKZIBVFRCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(OCCC(Br)Br)OCCC(Br)Br |
Origin of Product |
United States |
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